molecular formula C10H8N2O3S B2717775 5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 324068-37-3

5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2717775
CAS No.: 324068-37-3
M. Wt: 236.25
InChI Key: FDJITQVURLAAHX-UHFFFAOYSA-N
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Description

5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a furan ring and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 5-methylfurfural with thiobarbituric acid. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Various substituted thiobarbituric acid derivatives

Scientific Research Applications

5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiobarbituric Acid Derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.

    Furan Derivatives: Compounds with modifications on the furan ring.

Uniqueness

5-((5-methylfuran-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a furan ring and a thiobarbituric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-5-2-3-6(15-5)4-7-8(13)11-10(16)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJITQVURLAAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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